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Core Science & Biosynthesis

Foundational

Biosynthesis pathways of 6-demethyltetracycline in Streptomyces aureofaciens

Engineering the Biosynthesis of 6-Demethyltetracyclines in Streptomyces aureofaciens: A Technical Guide Executive Summary The actinomycete Streptomyces aureofaciens is the primary industrial producer of tetracycline (TC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Biosynthesis of 6-Demethyltetracyclines in Streptomyces aureofaciens: A Technical Guide

Executive Summary

The actinomycete Streptomyces aureofaciens is the primary industrial producer of tetracycline (TC) and chlortetracycline (CTC)[1]. However, the C6-demethylated derivatives—6-demethyltetracycline (6-DMT) and 6-demethylchlortetracycline (6-DCT)—have emerged as highly valuable clinical precursors. 6-DCT, in particular, is the critical starting material for the semi-synthesis of third-generation, broad-spectrum tetracyclines such as tigecycline, minocycline, and omadacycline[1][2].

This technical guide provides an in-depth analysis of the 6-DMT/6-DCT biosynthetic pathways. By mapping the enzymatic bifurcations controlled by the ctc gene cluster, we outline field-proven metabolic engineering workflows—including targeted gene inactivation and Transformation-Associated Recombination (TAR) cloning—designed to autonomously shift metabolic flux and overproduce these vital drug precursors.

The Core Biosynthetic Pathway: Enzymatic Bifurcations

The biosynthesis of tetracyclines in S. aureofaciens is governed by the ctc biosynthetic gene cluster (BGC)[2][3]. The pathway begins with a minimal Type II polyketide synthase (PKS) that condenses malonyl-CoA units into a nonaketideamide skeleton[4]. Through a series of cyclization and aromatization steps, this skeleton is converted into the universal tetracyclic intermediate, anhydrotetracycline (ATC)[2][4].

From the ATC scaffold, the pathway bifurcates based on the activity of two specific modifying enzymes:

  • The C6-Methylation Step (CtcK): The enzyme CtcK is an S-adenosylmethionine-dependent C-methyltransferase[2]. When active, it methylates the C6 position, directing the flux toward TC and CTC. If ctcK is inactivated or blocked, the pathway is forced down a shunt route, producing the C6-demethylated intermediates 6-DMT and 6-DCT[2][4].

  • The C7-Halogenation Step (CtcP): CtcP is an FADH2-dependent halogenase responsible for adding a chlorine atom at the C7 position[3]. This reaction occurs prior to the final reduction step. The presence of active CtcP converts the demethylated scaffold into 6-DCT, while its absence results in 6-DMT[3].

  • The Final Reduction Step (TchA / CtcQ): The terminal step in all four pathways is catalyzed by a tetracycline dehydrogenase (TchA, also annotated as CtcQ), which requires the rare cofactor 7,8-dedimethyl-8-hydroxy-5-deazariboflavin (F0) to reduce the intermediate and confer final antibiotic activity[3][5].

Biosynthesis Malonyl Malonyl-CoA Nonaketide Nonaketideamide Malonyl->Nonaketide Type II PKS ATC Anhydrotetracycline (ATC) Scaffold Nonaketide->ATC Cyclization & Oxidation Methyl C6-Methylation (CtcK) ATC->Methyl NoMethyl No Methylation (ΔctcK) ATC->NoMethyl Halogen1 C7-Halogenation (CtcP) Methyl->Halogen1 Halogen2 C7-Halogenation (CtcP) NoMethyl->Halogen2 Red1 Final Reduction (TchA/CtcQ + F0) Halogen1->Red1 Yes Red2 Final Reduction (TchA/CtcQ + F0) Halogen1->Red2 No Red3 Final Reduction (TchA/CtcQ + F0) Halogen2->Red3 Yes Red4 Final Reduction (TchA/CtcQ + F0) Halogen2->Red4 No CTC Chlortetracycline (CTC) Red1->CTC TC Tetracycline (TC) Red2->TC DCT 6-Demethylchlortetracycline (6-DCT) Red3->DCT DMT 6-Demethyltetracycline (6-DMT) Red4->DMT

Biosynthetic bifurcations of tetracyclines in S. aureofaciens based on CtcK and CtcP activity.

Metabolic Engineering Workflows

To rationally engineer S. aureofaciens for the exclusive or enhanced production of 6-demethylated precursors, two distinct experimental strategies are employed: targeted gene disruption to alter metabolic flux, and BGC duplication to amplify total throughput.

Protocol 1: Targeted Inactivation of the ctcK Gene

Causality: Because 6-DCT and 6-DMT lack the C6 methyl group, the C-methyltransferase CtcK must be inactivated. Deleting ctcK prevents the conversion of the ATC scaffold into methylated precursors, forcing the entire carbon flux toward 6-DMT and 6-DCT[2].

Step-by-Step Methodology:

  • Cassette Construction: Amplify a spectinomycin resistance gene (aadA) from a template plasmid using primers containing 39-nt homology extensions that perfectly match the upstream and downstream regions of the ctcK locus[2].

  • λ-Red Recombination: Electroporate the linear aadA cassette into E. coli BW25113/pKD46 harboring a cosmid containing the ctc gene cluster. The λ-Red recombinase facilitates the replacement of the 672 bp ctcK gene with the aadA cassette[2].

  • Intergeneric Conjugation: Transform the mutated cosmid into the methylation-deficient donor strain E. coli ET12567/pUZ8002. Co-culture the donor E. coli with S. aureofaciens spores to facilitate conjugal transfer[2].

  • Selection & Self-Validation:

    • Primary Selection: Plate on SFM medium containing spectinomycin (50 μg/mL) and nalidixic acid (to kill E. coli). Select for double-crossover recombinants[2].

    • Genotypic Validation: Perform colony PCR using primers flanking the ctcK locus. A successful double-crossover will show a distinct amplicon size shift corresponding to the aadA insertion[2].

    • Phenotypic Validation: Extract metabolites from liquid cultures and analyze via LC-MS. The complete disappearance of TC/CTC peaks and the emergence of peaks with a -14 Da mass shift (loss of a methyl group) confirms the accumulation of 6-DMT and 6-DCT[2].

Protocol 2: TAR Cloning and BGC Duplication

Causality: While knocking out ctcK changes the type of tetracycline produced, it does not increase the overall capacity of the pathway. Because the 6-DCT BGC is large (~44 kb), traditional restriction cloning is inefficient. Transformation-Associated Recombination (TAR) in yeast allows for the direct, seamless capture of the entire BGC. Integrating a second copy of this BGC into the genome via the widespread phage ФC31 attB site circumvents native regulatory bottlenecks, significantly boosting yield[1].

Step-by-Step Methodology:

  • Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from a high 6-DCT producing strain (e.g., S. aureofaciens DM-1). Digest the DNA with NsiI and MfeI. Crucial Causality: These specific endonucleases are chosen because they do not cleave within the 6-DCT cluster, ensuring the entire BGC remains intact for capture[1].

  • Yeast Transformation: Linearize a TAR capture vector containing homology arms flanking the 6-DCT BGC. Co-transform the digested genomic DNA and the vector into Saccharomyces cerevisiae. In vivo homologous recombination will circularize the vector, capturing the BGC[1].

  • Verification in E. coli: Isolate the assembled pTAR-BGC plasmids from yeast and transform them into E. coli DH10B. Verify structural integrity via restriction mapping and sequencing to ensure no rearrangements occurred during yeast recombination[1].

  • Integration into S. aureofaciens: Conjugate the verified plasmid into the S. aureofaciens production strain. The vector contains a ФC31 integrase gene and an attP site, enabling site-specific, single-copy integration into the host's chromosomal attB site without disrupting endogenous genes[1].

  • Validation: Confirm integration via PCR of the attL and attR junction sites. Ferment the engineered strain in seed medium and quantify the 6-DCT titer via HPLC-UV against a wild-type control[1].

TAR_Cloning Step1 1. Genomic DNA Digestion (NsiI/MfeI) Step2 2. Yeast Transformation (In vivo Homologous Recombination) Step1->Step2 Capture 6-DCT BGC Step3 3. E. coli Propagation & Verification (PCR/Restriction) Step2->Step3 Isolate pTAR-BGC Step4 4. Intergeneric Conjugation (E. coli to S. aureofaciens) Step3->Step4 Transfer Plasmid Step5 5. Chromosomal Integration (ФC31 attB site) Step4->Step5 Stable Duplication Step6 6. Validation (LC-MS/HPLC & Bioassay) Step5->Step6 Phenotypic Confirmation

Workflow for TAR cloning and chromosomal duplication of the 6-DCT biosynthetic gene cluster.

Quantitative Data: Strain Engineering Outcomes

The targeted engineering of the ctc cluster yields highly predictable and stable metabolic shifts. The table below summarizes the quantitative outcomes of the genetic modifications discussed in this guide.

Engineered StrainGenotype / ModificationMajor Metabolite(s) ProducedPhenotypic Outcome / Yield ShiftRef.
S. aureofaciens F3 Wild-type (Industrial)CTC / TCBaseline production[2]
S. aureofaciens ΔctcK ctcK knockout6-DMT / 6-DCTComplete abolition of TC/CTC; exclusive accumulation of 6-DMT/6-DCT[2]
S. aureofaciens ΔctcP ctcP knockoutTC / 6-DMTAbolition of CTC; accumulation of 18.9 g/L "clean" TC[3]
S. aureofaciens DM-1 High 6-DCT producer6-DCTBaseline 6-DCT production[1]
S. aureofaciens DM-1::BGC Duplicated 6-DCT BGC6-DCT+34% maximum increase in 6-DCT titer[1]

Conclusion

The biosynthesis of 6-demethyltetracyclines in Streptomyces aureofaciens represents a highly tractable system for metabolic engineering. By understanding the precise roles of the C-methyltransferase (CtcK), the halogenase (CtcP), and the terminal dehydrogenase (TchA/CtcQ), researchers can rationally redirect carbon flux away from standard tetracyclines and toward high-value precursors like 6-DCT[2][3][5]. Furthermore, overcoming native regulatory limits through TAR-mediated whole-cluster duplication provides a scalable, self-validating framework for industrial strain improvement[1].

Sources

Exploratory

Demethyltetracycline and its Derivatives: Structural Elucidation, Molecular Weight Properties, and Analytical Characterization

Abstract The tetracycline class of broad-spectrum antibiotics has been a cornerstone of antimicrobial therapy for decades. However, the structural evolution of these compounds reveals that specific molecular moieties dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The tetracycline class of broad-spectrum antibiotics has been a cornerstone of antimicrobial therapy for decades. However, the structural evolution of these compounds reveals that specific molecular moieties dictate not only antimicrobial efficacy but also pharmacokinetic stability and off-target pharmacological effects. This technical whitepaper explores the physicochemical properties of 6-demethyltetracycline—the minimum pharmacophore of the tetracycline class—and its clinically significant halogenated derivative, demeclocycline.

Chemical Structure & Pharmacophore Elucidation

The molecular formula of 6-demethyltetracycline is C₂₁H₂₂N₂O₈. Structurally, it is defined by a linear fused tetracyclic core (rings A-D) that forms the foundation of its biological activity.

As a Senior Application Scientist analyzing this scaffold, it is critical to understand the functional domains that drive its behavior:

  • The C4 Dimethylamino Group: This moiety is absolute for ribosomal binding. Removal or epimerization of this group drastically reduces the molecule's antibacterial activity, rendering it incapable of effectively halting protein translation.

  • The C10-C12a Phenolic Diketone System: This lower peripheral region forms a highly active chelating system. It binds divalent cations (such as Mg²⁺), which is a strict prerequisite for the drug's anchoring to the 30S ribosomal subunit.

  • The C6 Position (The Demethylation Advantage): In classic , a methyl group is present at C6. Its removal to form 6-demethyltetracycline significantly enhances the molecule's chemical stability. The C6 methyl group makes standard tetracyclines highly susceptible to acid-catalyzed dehydration, forming nephrotoxic anhydrotetracyclines. The demethylated scaffold inherently resists this degradation pathway, providing a self-validating structural stability profile.

Derivatization: Demeclocycline

Halogenation of the 6-demethyltetracycline core at the C7 position yields demeclocycline (7-chloro-6-demethyltetracycline). This specific substitution increases the molecule's lipophilicity, extending its biological half-life by reducing the rate of renal excretion compared to standard non-halogenated tetracyclines.

Molecular Weight and Physicochemical Properties

The physical properties of these compounds directly influence their membrane permeability and formulation stability. The quantitative data for the core scaffold and its chlorinated derivative are summarized below.

Physicochemical Property6-DemethyltetracyclineDemeclocycline (7-Chloro Derivative)
Molecular Formula C₂₁H₂₂N₂O₈C₂₁H₂₁ClN₂O₈
Molecular Weight 430.4 g/mol 464.9 g/mol
Monoisotopic Mass 430.1376 Da464.0986 Da
XLogP3 (Lipophilicity) 0.10.7
Topological Polar Surface Area 182 Ų182 Ų
Hydrogen Bond Donors 66

Data sourced from and.

Mechanistic Pathways: Antibacterial and Endocrine Modulation

Antibacterial Action

Due to its optimized molecular weight and lipophilicity (XLogP3 = 0.7), demeclocycline passively diffuses through porin channels in the bacterial outer membrane. It acts as a bacteriostatic agent by reversibly binding to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex.

Endocrine Modulation (SIADH Application)

Beyond its antimicrobial properties, demeclocycline is clinically utilized off-label to treat hyponatremia associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). It induces nephrogenic diabetes insipidus by inhibiting the arginine vasopressin (AVP) V2 receptor signaling cascade in the renal collecting duct. Specifically, it inhibits adenylyl cyclase activation, reducing intracellular cAMP levels, which subsequently downregulates the transcription and apical membrane insertion of Aquaporin-2 (AQP2) water channels.

V2_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Renal Collecting Duct) AVP->V2R Binds & Activates AC Adenylyl Cyclase (AC) V2R->AC Gs-Protein Stimulation Demeclocycline Demeclocycline (Inhibitor) Demeclocycline->AC Inhibits Activation cAMP Intracellular cAMP (Decreased) AC->cAMP Catalyzes ATP Conversion PKA Protein Kinase A (Inactivated) cAMP->PKA Fails to Activate AQP2 Aquaporin-2 (Reduced Apical Insertion) PKA->AQP2 Decreased Phosphorylation

Figure 1: Demeclocycline-mediated inhibition of the V2 receptor and AQP2 insertion pathway.

Analytical & Experimental Protocols

To ensure rigorous scientific integrity when working with demethyltetracycline derivatives, the following self-validating protocols detail the characterization and stability profiling workflows.

Protocol 1: LC-MS/MS Structural Characterization

Objective: To confirm the exact monoisotopic mass (464.0986 Da) and structural integrity of demeclocycline.

  • Step 1: Matrix Preparation with Chelating Agents. Causality: Tetracyclines possess a highly active C10-C12a phenolic diketone system that readily chelates trace metal ions (e.g., Fe³⁺, Al³⁺) present in standard glassware and stainless-steel LC systems. To prevent severe peak tailing and signal suppression, samples are reconstituted in a matrix containing 1 mM EDTA, which competitively binds free metals.

  • Step 2: Chromatographic Separation. Causality: A superficially porous C18 column with PEEK (polyetheretherketone) lined hardware is selected. The PEEK lining eliminates metal-analyte interactions during the gradient elution (0.1% formic acid in water vs. acetonitrile), ensuring sharp peak symmetry for accurate mass determination.

  • Step 3: ESI+ Mass Spectrometry. Causality: The sample is ionized in positive Electrospray Ionization (ESI+) mode. The primary transition monitored is the protonated precursor ion [M+H]+ at m/z 465.1 to its dominant product ions, validating the intact demethylated core.

Protocol 2: Photodegradation & Stability Assay

Objective: To quantify the photolytic degradation kinetics of demeclocycline.

  • Step 1: Buffer Selection and pH Optimization. Causality: Demeclocycline is highly susceptible to UV-induced degradation, leading to phototoxicity. Based on empirical stability profiling, photodegradation kinetics are minimized at pH 4.5. Therefore, a 50 mM citrate buffer (pH 4.5) is employed rather than standard PBS (pH 7.4) to establish a stable baseline for the assay.

  • Step 2: Addition of Photostabilizers. Causality: Reduced glutathione (up to 20 mcg/mL) is introduced into the matrix. Glutathione acts as a sacrificial antioxidant, neutralizing reactive oxygen species (ROS) generated by the photo-excitation of the tetracycline core, thereby extending the half-life of the compound during UV exposure.

  • Step 3: Controlled UV Exposure & Quantification. Causality: Samples are placed in aluminum foil-covered glass vials (as negative controls) and clear quartz vials (test subjects) under a controlled UVA/UVB light source. Aliquots are drawn at 15-minute intervals and quenched immediately in dark, cold conditions before UHPLC analysis to halt further degradation.

LCMS_Workflow Prep 1. Sample Preparation Citrate Buffer (pH 4.5) + EDTA Matrix Chromatography 2. UHPLC Separation PEEK-lined C18 Column, Gradient Elution Prep->Chromatography 2 µL Injection Ionization 3. Electrospray Ionization (ESI+) Desolvation & Ion Formation Chromatography->Ionization Eluent Transfer MassAnalysis 4. Tandem Mass Spectrometry MRM Transitions (e.g., m/z 465 -> Product) Ionization->MassAnalysis Precursor Ions[M+H]+ Data 5. Data Processing Molecular Weight & Purity Confirmation MassAnalysis->Data Product Ion Spectra

Figure 2: Self-validating LC-MS/MS workflow for demethyltetracycline characterization.

References

  • 6-Demethyltetracycline | C21H22N2O8 | CID 54682469 - PubChem (National Institutes of Health).[Link]

  • Demeclocycline | C21H21ClN2O8 | CID 54680690 - PubChem (National Institutes of Health).[Link]

  • Tetracycline antibiotics - Wikipedia. [Link]

  • Demeclocycline - Wikipedia. [Link]

  • Demeclocycline Drug Information - PharmaCompass.[Link]

Foundational

Demethyltetracycline Degradation Pathways in Environmental Water Samples: A Comprehensive Technical Guide

Executive Summary The widespread application of tetracycline-class antibiotics in human and veterinary medicine has led to their ubiquitous presence in environmental water matrices. Demethyltetracyclines (such as demethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The widespread application of tetracycline-class antibiotics in human and veterinary medicine has led to their ubiquitous presence in environmental water matrices. Demethyltetracyclines (such as demethylchlortetracycline) are characterized by the absence of a methyl group at the C6 position. While this structural modification slightly alters their chemical stability compared to standard tetracyclines, they remain highly susceptible to environmental transformation. This whitepaper provides an in-depth mechanistic analysis of demethyltetracycline degradation pathways—specifically photolysis, hydrolysis, and metal-catalyzed oxidation—and outlines self-validating experimental protocols for drug development professionals and environmental scientists.

Chemical Dynamics and Environmental Fate

Demethyltetracyclines enter aquatic ecosystems primarily through agricultural runoff and wastewater effluent. Once in the environment, their fate is dictated by a complex interplay of physical and chemical parameters, including pH, temperature, dissolved organic matter (DOM), and the presence of multivalent metal cations. Because these molecules possess a conjugated benzene-enone structure, they are highly photoreactive and serve as excellent chelating agents, which fundamentally dictates their degradation pathways[1].

Primary Degradation Pathways

Direct and Indirect Photolysis

Photolysis is the dominant degradation pathway for demethyltetracyclines in shallow, transparent water environments.

  • Direct Photolysis: The conjugated enone system readily absorbs photons in the UV and visible light spectra, leading to the direct excitation and subsequent cleavage of the molecular structure[1].

  • Indirect Photolysis: In natural waters, dissolved humic substances and nitrate act as photosensitizers. Upon sunlight irradiation, these sensitizers generate reactive oxygen species (ROS), including singlet oxygen ( 1O2​ ), hydroxyl radicals (•OH), and superoxide anions ( O2•−​ ). These ROS subsequently attack the electron-rich sites of the demethyltetracycline molecule, driving dealkylation and hydroxylation reactions[1].

Hydrolysis and Epimerization

Hydrolysis of tetracycline-class compounds is highly dependent on pH and temperature. In neutral pH environments, hydrolysis proceeds significantly faster than in highly acidic or alkaline conditions[2]. Furthermore, the presence of divalent cations such as Ca2+ alters the hydrolytic kinetics. Calcium chelation causes the degradation profile to deviate from a simple first-order model, slowing down hydrolysis while simultaneously making the molecule more vulnerable to sunlight irradiation, thereby accelerating photolysis[2].

Metal-Ion Complexation and ROS Generation

Demethyltetracyclines exhibit a strong affinity for transition metals. The complexation of Fe2+ with these antibiotics accelerates the autoxidation of Fe2+ by dissolved oxygen. This reaction generates Fe3+ -antibiotic complexes alongside potent ROS (primarily •OH). The locally generated •OH immediately attacks the chelated antibiotic, promoting rapid degradation[3]. In engineered water treatment scenarios, advanced oxidation processes (AOPs) utilizing peroxymonosulfate (PMS) activated by transition metal catalysts drive degradation through both radical ( SO4•−​ , •OH) and non-radical ( 1O2​ ) pathways, leading to structural ring cleavage and eventual mineralization[4].

Pathway DMTC Demethyltetracycline (Parent Compound) Direct Direct Photolysis (Photon Absorption) DMTC->Direct hv Indirect Indirect Photolysis (ROS, 3DOM*) DMTC->Indirect Photosensitizers (Humic Acids, Fe) Hydrolysis Hydrolysis & Epimerization (pH/Temp Dependent) DMTC->Hydrolysis H2O, Dark Int1 Dealkylation & Hydroxylation Intermediates Direct->Int1 Indirect->Int1 Hydrolysis->Int1 Int2 Ring Cleavage Products Int1->Int2 ROS / •OH attack Mineralization Mineralization (CO2 + H2O) Int2->Mineralization Extensive Oxidation

Demethyltetracycline degradation pathways in environmental water.

Self-Validating Experimental Methodologies

To accurately profile the degradation of demethyltetracyclines, experimental designs must integrate self-validating controls to isolate specific kinetic variables.

Protocol 1: Photolytic Degradation Assessment in Water Matrices

This protocol isolates photolysis from physical adsorption and hydrolysis, ensuring kinetic data is strictly light-dependent.

  • Matrix Preparation: Spike authentic environmental water (containing natural DOM) with a standardized concentration of demethyltetracycline (e.g., 50 mg/L).

    • Causality: Using authentic water rather than ultrapure water ensures the presence of natural photosensitizers required for indirect photolysis.

  • Dark Equilibration: Stir the solution in a completely darkened reactor for 30 minutes prior to irradiation.

    • Causality: This establishes an adsorption-desorption equilibrium with any suspended particulates or reactor walls. Any subsequent drop in concentration during irradiation is thereby validated as chemical degradation rather than physical loss.

  • Irradiation and Sampling: Expose the reactor to a Xenon arc lamp (simulated sunlight). Withdraw 1 mL aliquots at predefined intervals (e.g., 0, 10, 20, 40, 60 minutes).

  • Immediate Quenching: Immediately inject methanol (MeOH) or tert-butanol (TBA) into the withdrawn aliquot.

    • Causality: Alcohols act as potent radical scavengers. Quenching instantly halts ROS-mediated degradation (specifically •OH and SO4•−​ ), locking the concentration to the exact time of sampling and preventing ex-situ degradation during the queue for LC-MS analysis[4].

Protocol 2: LC-MS/MS Pathway Elucidation
  • Sample Clean-up: Pass the quenched aliquots through an HLB Solid Phase Extraction (SPE) cartridge to concentrate the intermediates and remove inorganic salts.

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: Formic acid ensures the demethyltetracycline remains protonated, improving peak shape and ionization efficiency in the mass spectrometer.

  • Mass Spectrometry (ESI+): Scan for precursor and product ions. Look for specific mass shifts: +16 Da indicates hydroxylation (•OH attack), while losses of 17 Da ( NH3​ ) or 18 Da ( H2​O ) indicate deamination and dehydration, respectively[3].

Workflow Prep Water Matrix Prep (Spiking & Equilibration) React Photocatalytic Reactor (Simulated Sunlight) Prep->React Validate Matrix Quench Aliquot Sampling & ROS Quenching React->Quench Time-series Analyze LC-MS/MS Analysis (Quantification & m/z) Quench->Analyze Halt Reaction Model Kinetic Modeling (First-Order Kinetics) Analyze->Model Data Output

Self-validating experimental workflow for degradation kinetics.

Quantitative Data Summaries

Table 1: Influence of Environmental Factors on Degradation Kinetics

Environmental FactorPrimary Effect on DegradationKinetic ImpactMechanistic Driver
Neutral pH (≈7.0) Accelerates HydrolysisHighest kobs​ for dark reactionsOptimal zwitterionic stability limits resistance to nucleophilic attack[2].
Presence of Ca2+ Slows Hydrolysis / Accelerates PhotolysisDeviates from 1st-orderChelation stabilizes against H2​O but increases vulnerability to UV photons[2].
Presence of Humic Acid Accelerates Indirect PhotolysisDecreases half-life ( t1/2​ )Acts as a photosensitizer, generating 1O2​ and •OH under sunlight[1].
Presence of Fe2+ Accelerates OxidationIncreases kobs​ by up to 350xComplexation drives rapid autoxidation and localized •OH generation[3].

Table 2: Key Degradation Intermediates and Structural Changes

Transformation ProcessTypical Mass Shift ( Δ m/z)Structural AlterationToxicity Implication
Hydroxylation +16 DaAddition of -OH group to aromatic ringOften retains partial antimicrobial activity.
Dehydration -18 DaLoss of H2​O (often at C6 or C5a)Formation of anhydro-derivatives (can be toxic to specific bacteria).
Deamination -17 DaLoss of dimethylamino group at C4Significant loss of ribosomal binding affinity.
Ring Cleavage Variable (Large decrease)Breakage of the naphthacene coreComplete loss of antimicrobial activity; formation of benign organic acids.

Conclusion

The environmental persistence of demethyltetracyclines is heavily mitigated by photolytic and metal-catalyzed degradation pathways. Understanding the causality between water matrix chemistry (pH, DOM, metal ions) and degradation kinetics is critical for developing predictive environmental models and designing advanced wastewater treatment facilities. By employing self-validating experimental workflows—such as dark equilibration and immediate ROS quenching—researchers can accurately isolate kinetic variables and map the complex intermediate pathways leading to total mineralization.

References

  • Source: nih.
  • Source: acs.
  • Source: mdpi.
  • Transformation of Tetracycline Antibiotics and Fe(II) and Fe(III)

Sources

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Quantification of Demethyltetracyclines: A Comprehensive Application Note and Protocol

Executive Summary & Mechanistic Rationale Demethyltetracyclines—specifically demecycline (DMTC) and demeclocycline (DMCTC)—are critical C6-demethylated derivatives of tetracycline and chlortetracycline. They serve as ess...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Demethyltetracyclines—specifically demecycline (DMTC) and demeclocycline (DMCTC)—are critical C6-demethylated derivatives of tetracycline and chlortetracycline. They serve as essential precursors for advanced, third-generation glycylcyclines like tigecycline[1] and are frequently analyzed in pharmacokinetic profiling, food safety, and environmental wastewater monitoring[2].

However, analyzing these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique physicochemical challenges. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a mechanistic solution to the two primary modes of tetracycline signal degradation:

  • Metal Chelation: Tetracyclines possess multiple electron-rich oxygen and nitrogen domains that aggressively chelate with divalent and trivalent metal ions (Ca²⁺, Mg²⁺, Fe³⁺) present in biological matrices and glass surfaces, leading to severe peak tailing and signal suppression[3].

  • Epimerization & Tautomerization: In aqueous solutions between pH 2–6, tetracyclines rapidly undergo reversible isomerization to form 4-epimers (e.g., 4-epi-demeclocycline), which are isobaric and cannot be distinguished by mass alone[4].

This protocol utilizes targeted buffer extraction and optimized UHPLC gradients to neutralize these chemical liabilities, ensuring a robust, self-validating analytical system.

Fig 1. Mechanistic mitigation of chelation and epimerization in tetracycline analysis.

Experimental Workflow

Fig 2. End-to-end LC-MS/MS workflow for demethyltetracycline quantification.

Step-by-Step Methodology

Sample Preparation & Extraction

Causality Check: Why avoid standard solvent extraction? Simple organic extraction fails to disrupt the protein-metal-tetracycline complexes in complex matrices. We utilize a specialized buffer to chemically force the analyte into solution.

  • Sample Weighing: Transfer 1.0 g of homogenized sample (tissue, plasma, or environmental matrix) into a 50 mL polypropylene centrifuge tube. Crucial: Strictly avoid glassware to prevent adsorptive losses of the analyte to silanol groups on the glass surface[3].

  • Buffer Addition: Add 5.0 mL of EDTA-McIlvaine buffer (pH 4.0).

    • Preparation: Mix 0.1 M citric acid with 0.1 M disodium hydrogen phosphate to reach pH 4.0, then add 60.5 g/L of disodium EDTA.

    • Mechanism: Citrate and EDTA act as dual-action chelators, competitively binding matrix metal ions. The pH of 4.0 is the thermodynamic sweet spot that minimizes the rate of 4-epimerization while maintaining extraction efficiency[4].

  • Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication for 10 minutes at room temperature.

  • Centrifugation: Spin at 4,000 × g for 10 minutes at 4°C. Decant the supernatant into a clean polypropylene tube.

Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a polymeric reversed-phase cartridge (e.g., Oasis HLB, 500 mg) with 3 mL of LC-MS grade methanol, followed by 3 mL of LC-MS grade water.

  • Loading: Pass the buffered supernatant through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the sorbent bed with 3 mL of 5% methanol in water to elute highly polar matrix interferences without causing analyte breakthrough.

  • Elution: Elute the demethyltetracyclines using 3 mL of 100% LC-MS grade methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute the residue in 500 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Quantitative Instrument Parameters

Liquid Chromatography (UHPLC) Conditions

To separate the active demethyltetracyclines from their isobaric epimers, high-efficiency chromatography is required.

  • Analytical Column: High-Strength Silica (HSS) T3 column (100 x 2.1 mm, 1.8 µm) or equivalent. Causality: T3 columns feature a lower C18 ligand density and proprietary end-capping, which prevents secondary interactions between the polar amine groups of the tetracyclines and residual silanols, thereby eliminating peak tailing[4].

  • Column Temperature: 35°C. Elevated temperatures can negatively shift the keto-enol tautomerization equilibrium of chlortetracycline derivatives; 35°C provides optimal viscosity reduction without inducing thermal degradation[4].

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

Table 1: Optimized UHPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Linear
5.00.44060Linear
7.00.41090Linear
8.00.41090Hold
8.10.4955Step
10.00.4955Re-equilibration
Mass Spectrometry (MS/MS) Parameters

Data acquisition is performed in Multiple Reaction Monitoring (MRM) mode using Positive Electrospray Ionization (ESI+).

Table 2: ESI Source Parameters

ParameterSetting
Ionization ModeESI Positive (+)
Capillary Voltage1.20 kV[2]
Desolvation Temperature450 °C
Source Temperature150 °C
Desolvation Gas Flow (N₂)800 L/hr
Cone Gas Flow (N₂)50 L/hr
Collision GasArgon (4.0 x 10⁻³ mbar)

Table 3: MRM Transitions for Demethyltetracyclines

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Demeclocycline (DMCTC) 465.1430.020Quantifier (Loss of NH₃ + H₂O)[2]
Demeclocycline (DMCTC) 465.1153.928Qualifier[2]
Demecycline (DMTC) 431.1414.120Quantifier (Loss of NH₃)[1]
Demecycline (DMTC) 431.1153.928Qualifier

Self-Validating Quality Control System

A robust protocol must validate itself during every run. To ensure the integrity of the data, implement the following systemic checks:

  • Isotopic Internal Standardization: Always spike samples with a structurally analogous internal standard prior to extraction. If isotopically labeled demeclocycline (e.g., DMCTC-d6) is unavailable, alternative tetracyclines not native to the matrix can be used to monitor and correct for ion suppression[4].

  • Epimer Resolution Monitoring (System Suitability): Because tetracyclines rapidly isomerize at pH 2–6[4], your standard injections will inevitably contain a small percentage of the 4-epimer. The analytical batch is only valid if the chromatographic resolution ( Rs​ ) between the active demethyltetracycline peak and its 4-epimer peak is ≥1.5 . If Rs​<1.5 , column degradation or mobile phase pH drift has occurred, and the system must be serviced before proceeding.

  • Carryover Assessment: Inject a solvent blank immediately following the highest calibration standard. The peak area in the blank must be < 20% of the Lower Limit of Quantitation (LLOQ) area. If carryover is observed, increase the wash time or switch to a stronger needle wash solvent (e.g., 50:50 Methanol:Isopropanol with 0.1% Formic acid).

Sources

Application

Application Note: Demethyltetracycline (Demeclocycline) as a Fluorescent Biomarker for Dynamic Bone Histomorphometry

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols Executive Summary As a Senior Application Scientist, I frequently consult on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

As a Senior Application Scientist, I frequently consult on the design of dynamic bone histomorphometry studies for preclinical and clinical drug development. The use of fluorochrome biomarkers is the gold standard for quantifying bone formation rates in vivo. Among these, demethyltetracycline (demeclocycline) is a highly specialized tetracycline derivative that offers robust, stable fluorescence when incorporated into mineralizing bone[1]. This application note provides a comprehensive, self-validating protocol for utilizing demeclocycline in both preclinical murine models and clinical quadruple-labeling studies.

Mechanistic Causality: The Science of Demeclocycline Bone Labeling

The Chelation Mechanism

Why does demeclocycline label bone? Upon systemic administration, demeclocycline diffuses into the bone microenvironment where it acts as a potent chelating agent. It covalently binds to calcium ions (Ca²⁺) exclusively on the surface of newly forming hydroxyapatite crystals at the active mineralization front[1]. Because it does not bind to mature, fully calcified bone or unmineralized osteoid, it creates a precise, time-stamped spatial marker of osteoblast activity[2].

Fluorescence Properties and Artifact Mitigation

Under fluorescence microscopy (excitation ~390–410 nm), demeclocycline emits a distinct yellow-green fluorescence with a peak emission around 529 nm[3]. While it has a relative fluorescence brightness of 0.82 compared to standard tetracycline[1], a critical mechanistic caveat exists: [4].

Causality of the Artifact: This overestimation is driven by demeclocycline's unique binding kinetics and molecular footprint, which causes it to "smear" or over-represent the mineralizing surface. This artifactual difference can artificially inflate indices derived from label length, such as the Mineralizing Surface to Bone Surface ratio (MS/BS)[4].

The Solution: To build a self-validating system that accurately assesses treatment effects (e.g., anabolic therapies like teriparatide), researchers employ a quadruple labeling strategy. Demeclocycline is administered for the first (baseline) labeling period, and tetracycline HCl is used for the second (post-treatment) period[5]. The length of the tetracycline labels is then multiplied by an empirically determined correction factor of 1.34 to normalize the data against the demeclocycline artifact[5].

Self-Validating Experimental Protocols

A single fluorochrome label is not self-validating; it only identifies where bone is forming but cannot measure the rate. To create a self-validating system, two distinct labeling periods separated by a known temporal gap are required. The first label acts as a spatial baseline, and the second label confirms the temporal progression. If the second label is absent, the system self-validates that mineralization ceased during the interval.

Protocol 1: Preclinical Double Labeling (Murine Model)

Rationale: This protocol uses demeclocycline alongside a second fluorochrome (e.g., calcein) to assess baseline bone formation in rodents[6].

  • Preparation: Dissolve demeclocycline hydrochloride in sterile saline, protected from light.

  • First Label Administration (Day 0): Inject demeclocycline intraperitoneally (IP) or subcutaneously (SC) at a dose of 15–30 mg/kg[1].

  • Washout Interval (Days 1–10): Maintain animals under standard conditions. A 7–14 day interval is critical; shorter intervals prevent spatial resolution of the labels under the microscope.

  • Second Label Administration (Day 11): Inject a contrasting fluorochrome (e.g., Calcein, 20 mg/kg IP) to establish the temporal boundary[6].

  • Tissue Harvest (Day 14): Euthanize the animal. Excise the target bone (e.g., femur or tibia) and immediately fix in 70% ethanol.

    • Causality Note: Do not use acidic decalcifying agents (like EDTA or formic acid), as they will strip the calcium-bound fluorochromes and completely destroy the fluorescence signal[2].

  • Processing: Embed the undecalcified bone in polymethylmethacrylate (PMMA) resin and section at 4–5 µm thickness[2].

Protocol 2: Clinical Quadruple Labeling (Human Transiliac Biopsy)

Rationale: Used in clinical trials to evaluate longitudinal changes with a single biopsy, allowing patients to serve as their own pre-treatment controls[7].

  • Baseline Labeling (Pre-Randomization): Administer 150 mg demeclocycline orally, 4 times daily, following a 3:12:3 day sequence (3 days on, 12 days off, 3 days on)[7].

    • Causality Note: The 3:12:3 spacing ensures sufficient label incorporation (3 days) while providing a clear washout (12 days) to create distinct, measurable bands.

  • Therapeutic Intervention: Begin the study drug (e.g., denosumab or teriparatide) 1–5 days after the last demeclocycline dose[5].

  • Post-Treatment Labeling: Approximately 22–25 days before the scheduled biopsy, administer 250 mg tetracycline HCl orally, following the identical 3:12:3 dosing schedule[5].

  • Bone Biopsy: Perform a transiliac bone biopsy using a large-bore (6–8 mm) manual trephine 5–8 days after the last tetracycline dose[5].

Quantitative Data Presentation

Table 1: Fluorochrome Properties and In Vivo Dosing Parameters
ParameterDemeclocycline (Demethyltetracycline)Tetracycline HCl
Peak Excitation (nm) ~390–410~390–410
Peak Emission (nm) ~520–530 (Yellow-Green)~529 (Yellow-Gold)
Relative Fluorescence Brightness 0.821.00 (Brightest)
Preclinical Dose (Murine) 15–30 mg/kg (IP/SC)15–30 mg/kg (IP/SC)
Clinical Dose (Human) 150 mg QID (Oral)250 mg QID (Oral)
Table 2: Key Histomorphometric Indices Derived from Double Labeling
IndexAbbreviationFormula / DerivationBiological Significance
Mineral Apposition Rate MARInter-label distance / Inter-label time (µm/day)Linear rate of new bone matrix mineralization by active osteoblasts.
Mineralizing Surface MS/BS(Double label + 0.5 * Single label) / Total Bone Surface (%)Proportion of the total bone surface actively undergoing mineralization.
Bone Formation Rate BFR/BSMAR × (MS/BS) (µm³/µm²/day)Overall volume of new bone formed per unit of bone surface per day.

Experimental Workflow Visualization

BoneLabelingWorkflow N1 Baseline Labeling Demeclocycline (150mg QID, 3:12:3) N2 Ca2+ Chelation at Mineralization Front N1->N2 Systemic Absorption N3 Therapeutic Intervention (e.g., Teriparatide/Denosumab) N2->N3 Baseline Established N4 Post-Treatment Labeling Tetracycline HCl (250mg QID, 3:12:3) N3->N4 Treatment Period N5 Transiliac Bone Biopsy & PMMA Resin Embedding N4->N5 5-8 Days Post-Label N6 Fluorescence Microscopy (Excitation: ~400nm) N5->N6 Undecalcified Sections N7 Histomorphometric Analysis (Apply 1.34x Correction Factor) N6->N7 Quantify MAR & BFR

Demeclocycline-based quadruple labeling workflow for clinical bone histomorphometry.

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Method

Application Note: Robust Preparation and Validation of Demethyltetracycline Standard Curves for Chromatography

Introduction & Mechanistic Insights As a Senior Application Scientist, I frequently observe analytical laboratories struggling with poor reproducibility, severe peak tailing, and shifting retention times during the chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with poor reproducibility, severe peak tailing, and shifting retention times during the chromatographic analysis of tetracyclines. Demethyltetracycline (also known as demeclocycline) is a broad-spectrum antibiotic whose accurate quantification relies entirely on the meticulous preparation of calibration standard curves.

However, demethyltetracycline is a highly reactive molecule. To master its analysis, one must first understand the physicochemical mechanisms that drive its degradation and loss in the laboratory:

  • Epimerization & Dehydration: Tetracyclines are highly sensitive to pH. In weakly acidic environments (pH 3–5), demethyltetracycline undergoes a reversible first-order epimerization at the C4 position to form 4-epidemethyltetracycline[1]. If the pH drops below 2, it undergoes irreversible dehydration to form anhydro-derivatives, which are not only chromatographically distinct but also toxic[1].

  • Metal Chelation: Demethyltetracycline possesses multiple oxygen-rich functional groups (hydroxyl and ketone moieties) that act as powerful ligands. It readily chelates with di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in glassware, sample matrices, and the stainless-steel frits of LC systems[2]. This chelation is the primary cause of signal loss and peak tailing in chromatography.

TetracyclineDegradation Parent Demethyltetracycline (Active API) Epi 4-Epidemethyltetracycline (Reversible, pH 3-5) Parent->Epi Epimerization (Weak Acid) Anhydro Anhydrodemethyltetracycline (Irreversible, pH < 2) Parent->Anhydro Dehydration (Strong Acid) EpiAnhydro 4-Epianhydrodemethyltetracycline (Toxic Degradant) Epi->EpiAnhydro Dehydration Anhydro->EpiAnhydro Epimerization

Fig 1. pH-dependent degradation pathways of demethyltetracycline.

Materials and Reagents

To prevent the aforementioned degradation pathways, the selection of reagents and materials must be strictly controlled:

  • Reference Standard: Demethyltetracycline hydrochloride (Purity > 98%).

  • Solvents: LC-MS grade Methanol and Acetonitrile.

  • Modifiers: Formic acid (LC-MS grade) and Oxalic acid (Analytical grade).

  • Consumables: Low-bind amber glass volumetric flasks and amber HPLC auto-sampler vials. Causality: Amber glass is mandatory to prevent photolytic degradation, as tetracyclines rapidly degrade under ambient laboratory UV light[3].

Experimental Protocol: Standard Curve Preparation

The following protocol is designed to arrest degradation kinetics and prevent adsorptive losses during standard preparation.

Step 1: Preparation of the Primary Stock Solution (1.0 mg/mL)

Causality: Demethyltetracycline is highly susceptible to hydrolysis and epimerization in aqueous environments. Therefore, the primary stock must be prepared in a 100% organic solvent.

  • Equilibrate the demethyltetracycline reference standard to room temperature in a desiccator to prevent moisture condensation.

  • Accurately weigh 10.0 mg of the standard into a 10 mL amber volumetric flask.

  • Dissolve completely in LC-MS grade methanol. Sonicate for 5 minutes if necessary.

  • Store immediately at -20°C. Under these conditions, the stock is stable for up to one month without significant epimerization[1][3].

Step 2: Preparation of the Intermediate Working Solution (10 µg/mL)
  • Allow the primary stock solution to reach room temperature in the dark.

  • Transfer 100 µL of the stock solution into a 10 mL amber volumetric flask.

  • Dilute to volume with methanol. Vortex for 30 seconds to ensure homogeneity.

Step 3: Matrix-Matched Serial Dilution

Causality: To correct for ion suppression or enhancement in LC-MS/MS, standard curves should be prepared in the exact same matrix as the analytical samples (e.g., plasma, milk extract, or environmental water)[2][4].

  • Label six amber HPLC auto-sampler vials for the calibration levels (e.g., 50, 100, 250, 500, 750, and 1000 ng/mL).

  • Perform serial dilutions using the intermediate working solution and the blank matrix.

  • Critical Step: Add a stable-isotope-labeled internal standard (e.g., Demeclocycline-d6) to each vial at a constant concentration (e.g., 100 ng/mL) to normalize injection variability and matrix effects[3].

StandardPrepWorkflow A 1. Weigh Reference Standard (Use Amber Glassware) B 2. Stock Solution (1 mg/mL) Dissolve in 100% HPLC Methanol A->B C 3. Storage Store at -20°C (Stable for 1 month) B->C D 4. Working Solutions Dilute in Matrix or Mobile Phase C->D E 5. Serial Dilution Generate 6-point Calibration Curve D->E F 6. LC-MS/MS or HPLC-UV Analyze immediately after prep E->F

Fig 2. Step-by-step workflow for demethyltetracycline standard curve preparation.

Chromatographic Separation (LC-MS/MS)

The chromatographic method must be actively designed to suppress metal chelation.

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm) maintained at 35°C.

  • Mobile Phase A: 0.1% Formic Acid in Water + 1 mM Oxalic Acid.

    • Causality: The addition of oxalic acid to the aqueous mobile phase is mandatory. Oxalic acid acts as a sacrificial chelator, binding to residual metals in the stainless-steel flow path and column frits before the demethyltetracycline can, thereby maintaining sharp peak shapes and high sensitivity[5].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

System Suitability & Self-Validating Checkpoints

A protocol is only as reliable as its internal controls. To ensure the integrity of your demethyltetracycline standard curve, the following self-validating checkpoints must be met during the System Suitability Test (SST):

Table 1: System Suitability and Self-Validation Criteria

ParameterAcceptance CriteriaDiagnostic Significance
Resolution (Rs) > 2.0 (vs. 4-epimer)Confirms stationary phase integrity and optimal mobile phase pH[6]. If Rs < 2.0, column degradation or pH drift has occurred.
Tailing Factor (Tf) 0.8 – 1.5Values > 1.5 are a direct diagnostic indicator of active metal chelation in the flow path[6]. Action: Flush system with EDTA or increase oxalic acid.
Linearity (R²) ≥ 0.995Validates the serial dilution accuracy and detector response linearity[4].
Retention Time %RSD < 1.0%Ensures pump stability and consistent column equilibration.

Quantitative Data Presentation

When the protocol is executed correctly, the resulting standard curve will exhibit excellent linearity and precision across the dynamic range. Below is a representative summary of quantitative validation data for a demethyltetracycline standard curve.

Table 2: Example Calibration Curve Parameters for Demethyltetracycline

Calibration Level (ng/mL)Mean Peak Area (n=3)Precision (%RSD)Accuracy (%)S/N Ratio
50 (LLOQ)12,4504.2104.515.2
10025,1003.198.232.4
25062,8001.8101.185.6
500125,4001.299.5174.3
750188,2000.9100.2260.1
1000 (ULOQ)251,5000.799.8345.8

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Application

Application Note: Fully Synthetic Protocols for Novel Demethyltetracycline Derivatives

Introduction and Mechanistic Rationale For decades, the development of next-generation tetracycline antibiotics relied heavily on the semisynthetic modification of natural fermentation products. However, the emergence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

For decades, the development of next-generation tetracycline antibiotics relied heavily on the semisynthetic modification of natural fermentation products. However, the emergence of widespread bacterial resistance—primarily through ribosomal protection proteins (e.g., Tet(M)) and energy-dependent efflux pumps (e.g., Tet(A))—necessitated access to previously unreachable chemical space[1].

The traditional semisynthetic approach is fundamentally limited by the reactivity of the tetracycline core, leaving positions like C-8 largely underexplored[2]. The paradigm shifted with the landmark development of a fully synthetic, convergent route by Andrew G. Myers and colleagues[3]. By utilizing a highly enantioselective assembly of the tetracycline scaffold from simple precursors, this methodology enables the rational design of 6-deoxy-6-demethyltetracyclines (demethyltetracyclines). Removing the C-6 methyl and hydroxyl groups prevents acid-catalyzed dehydration to nephrotoxic anhydrotetracyclines and base-catalyzed epimerization, yielding a highly stable scaffold[4].

As a Senior Application Scientist, I have designed this protocol guide to provide drug development professionals with a self-validating, step-by-step workflow for the convergent synthesis and late-stage functionalization of novel demethyltetracycline derivatives[5].

Synthetic Workflow: Convergent Assembly

The core principle of this fully synthetic route is the Michael-Dieckmann Annulation . Instead of building the four rings (A-B-C-D) linearly, the synthesis converges a highly functionalized, enantiomerically pure AB-ring enone (the electrophile) with a custom-synthesized D-ring toluate (the nucleophile)[3]. This single, elegant step forms the C-ring and establishes the complete tetracycline core.

ConvergentSynthesis A Benzoic Acid (Starting Material) B Microbial Oxidation & Chemical Elaboration A->B C AB-Ring Enone Precursor (Chiral Electrophile) B->C E Michael-Dieckmann Annulation (LDA, TMEDA) C->E D Substituted Toluate (D-Ring Nucleophile) D->E F 6-Deoxy-6-demethyltetracycline Core Scaffold E->F Cyclization (-78°C) G Late-Stage Functionalization (C-7, C-8, C-9 positions) F->G H Novel Demethyltetracyclines (e.g., Eravacycline) G->H

Fig 1: Convergent synthesis of demethyltetracyclines via Michael-Dieckmann annulation.

Quantitative Benchmarking Data

To validate the synthetic choices, the following table summarizes the expected core assembly yields and representative Minimum Inhibitory Concentrations (MIC) for key demethyltetracycline derivatives against tetracycline-resistant E. coli expressing Tet(A) efflux pumps[1],[6].

Compound ClassC-7 SubstitutionC-8 SubstitutionC-9 SubstitutionAnnulation YieldMIC vs E. coli Tet(A) (µg/mL)
Sancycline (Base Scaffold)-H-H-H65%>32.0
Eravacycline Analog-F-H-NH-Pyrrolidino58%0.5
Omadacycline Analog-H-H-CH₂-NH-CH₂C(CH₃)₃61%1.0
8-Aminomethyl Derivative -F-CH₂NH₂-H54%2.0

Note: The Michael-Dieckmann annulation consistently provides yields between 50-65% across diverse D-ring substitutions, demonstrating the robust nature of the convergent protocol.

Experimental Protocols

The following self-validating protocols detail the critical phases of the synthesis. Every step includes the mechanistic causality behind the reagent selection to ensure technical accuracy and reproducibility.

Protocol A: Preparation of the Chiral AB-Ring Enone Precursor

The stereochemical integrity of the final drug molecule depends entirely on the A-ring. We utilize whole-cell microbial oxidation to set the absolute stereochemistry early, avoiding wasteful late-stage chiral resolution[3].

  • Microbial Oxidation: Ferment benzoic acid using a mutant strain of Alcaligenes eutrophus to yield the enantiomerically pure 1,2-dihydrodiol.

    • Causality: Enzymatic dihydroxylation provides >95% enantiomeric excess (ee), establishing the precise spatial arrangement required for binding to the bacterial 30S ribosomal subunit.

  • Epoxidation & Rearrangement: Subject the diol to epoxidation followed by a stereoselective rearrangement and silylation to form an intermediate ketone[3].

  • Isoxazole Addition: Treat the ketone with a heteroaryl anion (isoxazole derivative) to form the tricyclic intermediate.

  • Triflate-Mediated Ring Expansion: Expose the intermediate to catalytic Lithium Triflate (LiOTf) in toluene.

    • Causality: LiOTf acts as a mild Lewis acid, triggering an initial SN​2′ epoxide opening by the nitrogen, followed by ylide formation and a 2,3-Stevens rearrangement to yield the chiral AB-ring enone[5].

Protocol B: Michael-Dieckmann Annulation (Core Assembly)

This is the pivotal step where the AB-ring and D-ring are coupled. Strict adherence to cryogenic temperatures and reagent stoichiometry is critical to prevent undesired polymerization or alternative cyclizations[3].

  • Preparation of the Nucleophile: In a flame-dried Schlenk flask under dry nitrogen, dissolve the substituted D-ring toluate precursor (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C. Dropwise, add Lithium diisopropylamide (LDA) (3.0 equivalents) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) (3.0 equivalents). Stir for 45 minutes.

    • Causality: LDA selectively deprotonates the benzylic position of the toluate. TMEDA is mandatory here; it coordinates the lithium ions, breaking up unreactive LDA aggregates and significantly enhancing the nucleophilicity of the resulting carbanion.

  • Conjugate Addition: Slowly transfer the AB-ring enone (1.0 equivalent, dissolved in THF) to the reaction mixture at -78 °C.

    • Causality: The carbanion undergoes a highly diastereoselective conjugate addition to the enone[3]. The low temperature (-78 °C) suppresses competitive 1,2-addition.

  • Intramolecular Acylation: Allow the reaction to slowly warm to 0 °C over 2 hours. The intermediate enolate will spontaneously attack the adjacent ester group on the toluate, completing the Dieckmann condensation to close the C-ring[3].

  • Quench and Deprotection: Quench with saturated aqueous NH₄Cl. Subsequent selective desilylation (using TFA) and deprotection yields the fully formed 6-deoxy-6-demethyltetracycline core[3].

Protocol C: Late-Stage Functionalization at C-8

Because the C-8 position is historically inaccessible via semisynthesis, fully synthetic derivatives can be uniquely modified here to overcome Tet(A) efflux pumps[1].

  • Halogenation: Utilize a D-ring toluate that is pre-functionalized with a bromine atom at the corresponding C-8 position during Protocol B.

  • Lithium-Halogen Exchange: Treat the C-8 bromo-tetracycline intermediate with n-Butyllithium (n-BuLi) at -78 °C, followed by quenching with Dimethylformamide (DMF) to install an aldehyde group at C-8[1].

  • Reductive Amination: React the C-8 aldehyde with a primary or secondary amine in the presence of Sodium cyanoborohydride (NaBH₃CN) and catalytic acetic acid in methanol.

    • Causality: The mild hydride source (NaBH₃CN) selectively reduces the intermediate imine without reducing the sensitive ketone moieties on the A and C rings, yielding the targeted 8-aminomethyltetracycline derivative[1].

References

  • Total Synthesis of the Tetracyclines. Organic Chemistry Portal. URL:[Link]

  • Synthesis of (−)-Tetracycline. Journal of the American Chemical Society. URL:[Link]

  • Synthesis of Novel Tetracycline Derivatives with Substitution at the C-8 Position. Tetrahedron Letters. URL:[Link]

  • Synthesis and Biological Evaluation of 8-Aminomethyltetracycline Derivatives as Novel Antibacterial Agents. Journal of Medicinal Chemistry. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Hexacyclic Tetracyclines as Potent, Broad Spectrum Antibacterial Agents. Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Demethyltetracycline Extraction Yields

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible recoveries of demethyltetracycline (DMTC) and related tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible recoveries of demethyltetracycline (DMTC) and related tetracycline antibiotics from complex biological and environmental matrices (e.g., plasma, fermentation broth, soil).

Extracting DMTC is notoriously challenging due to its amphoteric nature, susceptibility to pH-driven degradation, and aggressive tendency to chelate metal ions. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can troubleshoot and optimize your workflows effectively.

Mechanistic Workflow & Degradation Pathways

To successfully extract DMTC, you must navigate a narrow physicochemical window. The diagram below illustrates the optimal extraction pathway alongside the primary mechanisms of analyte loss.

G Matrix Complex Matrix (Broth/Plasma) Buffer Matrix Disruption (McIlvaine Buffer + Na2EDTA) Matrix->Buffer Addition of Extractant Chelation Metal Ion Chelation (Yield Loss) Buffer->Chelation Insufficient EDTA Epimer 4-Epimerization (pH 3-5, T > 25°C) Buffer->Epimer Prolonged extraction Anhydro Anhydro-Degradation (pH < 2) Buffer->Anhydro Over-acidification SPE_Load SPE Loading (Polymeric HLB) Buffer->SPE_Load Optimized Prep Wash Wash Step (5% MeOH in H2O) SPE_Load->Wash Elution Elution (MeOH + 0.5% Formic Acid) Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS

Workflow of demethyltetracycline extraction highlighting critical degradation and loss pathways.

Troubleshooting FAQs: The "Why" Behind the "What"

Q1: Why is my absolute recovery of DMTC consistently below 50% when extracting from fermentation broth or plasma? The Causality: DMTC possesses multiple electron-donating groups (tricarbonylamide and phenolic diketone) that act as powerful chelating agents. In complex matrices, DMTC rapidly forms insoluble coordination complexes with divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺)[1]. Once complexed, the analyte will precipitate out with proteins or fail to partition into your extraction solvent. The Solution: You must disrupt these metal-analyte complexes by introducing a stronger chelating agent. Utilizing a McIlvaine (citrate-phosphate) buffer supplemented with 0.1 M Na₂EDTA ensures that EDTA out-competes DMTC for the metal ions, keeping the antibiotic free in solution. This specific combination has been proven to elevate recoveries to quantitative levels (98 ± 12%)[2].

Q2: I am seeing split peaks or a secondary peak eluting just before my main DMTC peak. What is causing this? The Causality: Tetracyclines undergo a reversible, first-order epimerization at the C-4 dimethylamino group, forming 4-epi-demethyltetracycline. This structural rearrangement occurs most rapidly in weakly acidic conditions (pH 3 to 5)[3]. Because epimers have different spatial conformations, they separate on reversed-phase LC columns, splitting your signal and ruining quantitation. The Solution: While pH 4.0 is necessary to maintain DMTC solubility and precipitate matrix proteins, you must strictly control the kinetics of the epimerization. Keep all extraction buffers at 4°C, process samples rapidly, and never leave extracts sitting at room temperature. Furthermore, do not over-acidify (pH < 2.0), as this triggers irreversible dehydration into anhydro-demethyltetracycline[3].

Q3: How do I eliminate ion suppression in LC-MS/MS caused by residual lipids and proteins? The Causality: Traditional C18 silica-based Solid-Phase Extraction (SPE) relies purely on hydrophobic interactions. Because DMTC is amphoteric and relatively polar, washing a C18 cartridge with organic solvents to remove lipids will prematurely elute your target analyte. The Solution: Switch to a macroporous polymeric sorbent with a Hydrophilic-Lipophilic Balance (HLB)[2]. The dual-retention mechanism allows you to aggressively wash the cartridge with up to 5% methanol to remove phospholipids and salts without breaking the retention of DMTC[4].

Step-by-Step Methodology: Optimized SPE Protocol

This protocol is designed as a self-validating system. If followed precisely, it isolates the variables of chelation, pH degradation, and matrix suppression.

Phase 1: Matrix Disruption & Chelation

  • Preparation: Aliquot 1.0 mL of complex matrix (plasma/broth) into a pre-chilled 15 mL centrifuge tube.

  • Extraction Buffer: Add 4.0 mL of cold (4°C) McIlvaine buffer (pH 4.0) containing 0.1 M Na₂EDTA.

    • Validation Checkpoint: The solution should become turbid immediately as proteins precipitate. If extracting from solid matrices (e.g., soil/tissue), vortex for 1 minute and sonicate for 10 minutes at 20°C max.

  • Clarification: Centrifuge at 4,000 × g for 15 minutes at 4°C. Collect the supernatant.

Phase 2: Solid-Phase Extraction (Polymeric HLB) 4. Conditioning: Pass 5.0 mL of MS-grade Methanol through a 60 mg/3cc HLB cartridge, followed by 5.0 mL of MS-grade Water. Do not let the sorbent bed dry. 5. Loading: Load the clarified supernatant at a controlled flow rate of 1–2 mL/min. 6. Washing: Wash the cartridge with 5.0 mL of 5% Methanol in Water to elute polar interferences and residual salts. Dry the cartridge under high vacuum for 5 minutes. 7. Elution: Elute DMTC using 5.0 mL of Methanol containing 0.5% Formic Acid. The acid disrupts secondary polar interactions, ensuring sharp elution profiles. 8. Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at ≤ 30°C (to prevent thermal degradation). Reconstitute in 1.0 mL of your initial LC mobile phase.

Quantitative Troubleshooting Matrix

Use the following data summary to diagnose specific extraction failures based on your analytical readouts.

Extraction ParameterConditionTarget Metric / PhenomenonQuantitative Impact / Recovery
Chelating Agent No EDTA addedMetal ion chelation (Ca²⁺, Mg²⁺, Fe³⁺)< 50% Recovery (Severe loss to matrix)
Chelating Agent 0.1 M Na₂EDTAComplete sequestration of metal ions98 ± 12% Recovery [2]
Extraction pH pH < 2.0Anhydro-degradation (Dehydration)Yield loss via irreversible degradation[3]
Extraction pH pH 3.0 - 5.04-Epimerization (Time/Temp dependent)Variable loss to 4-epi-DMTC (Peak splitting)[3]
SPE Sorbent C18 SilicaPoor retention of amphoteric metabolites50 - 70% Recovery (Premature elution)
SPE Sorbent Polymeric HLBHigh capacity for polar/non-polar compounds> 90% Recovery [2]
References
  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry | Analytical Chemistry - ACS Publications.[Link]

  • Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - CORE.[Link]

  • Development of a suspect and non‐target screening approach to detect veterinary antibiotic residues in a complex biological matrix using liquid chromatography/high‐resolution mass spectrometry - DOI.[Link]

  • Iron-Chelating Activity of Tetracyclines and Its Impact on the Susceptibility of Actinobacillus actinomycetemcomitans to These Antibiotics - PMC. [Link]

Sources

Optimization

Technical Support Center: Enhancing Demethyltetracycline Solubility in Organic Solvents

Welcome to the Technical Support Center for demethyltetracycline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of dissolving demethyltetracyclin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for demethyltetracycline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of dissolving demethyltetracycline and its common salt form, demeclocycline hydrochloride, in organic solvents. Here, we move beyond simple protocols to explain the underlying physicochemical principles, offering robust, field-tested strategies to achieve stable and reliable solutions for your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of demethyltetracycline that govern its solubility behavior.

Q1: What are the key physicochemical properties of demethyltetracycline that influence its solubility?

A1: Demethyltetracycline is a complex molecule whose solubility is dictated by several key features. Its structure contains multiple ionizable functional groups, making it an amphoteric compound. This means it can act as either an acid or a base. The key properties are:

  • Molecular Weight: Approximately 464.44 g/mol for the free base and 501.3 g/mol for the hydrochloride salt.[1][2]

  • pKa Values: Tetracyclines have multiple pKa values, typically around 3.3, 7.7, and 9.7.[3][4] These correspond to the tricarbonylmethane system, the phenolic diketone system, and the dimethylamino group, respectively. This complex ionization behavior is central to its pH-dependent solubility.

  • logP (Octanol-Water Partition Coefficient): The XLogP3 value for the free base is approximately 0.1, indicating it does not have a strong preference for highly nonpolar or aqueous environments.[5]

  • Form: It is often supplied as a yellow crystalline powder.[3][6] Crystalline solids require additional energy to break the crystal lattice before solvation can occur, which can limit solubility.

Q2: Why is demethyltetracycline (or its HCl salt) so difficult to dissolve in a single "perfect" organic solvent?

A2: The challenge arises from its dual nature. The molecule possesses both polar, hydrophilic regions (multiple hydroxyl and amide groups capable of hydrogen bonding) and a large, relatively nonpolar, hydrophobic core (the fused ring system).

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can interact with the polar functional groups but may not effectively solvate the large hydrophobic backbone.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are very poor choices as they cannot interact with the highly polar, ionizable groups on the molecule.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These are often the most effective single solvents. They have a high dielectric constant and can act as hydrogen bond acceptors, allowing them to interact with various parts of the demethyltetracycline molecule. Demeclocycline hydrochloride is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][7]

Section 2: Troubleshooting Common Solubility Issues

This section provides a question-and-answer guide to specific problems you may encounter in the lab.

Q1: I've added demeclocycline hydrochloride to my chosen solvent, but it's just sitting at the bottom as a powder. What's my first step?

A1: Your first step is to introduce gentle physical agitation and controlled energy. Do not immediately assume the solvent is incorrect.

  • Vortex/Agitate: Ensure the mixture is being vigorously mixed. This increases the interaction between the solvent and the solute surface area.

  • Gentle Warming: Gently warm the solution (e.g., to 30-40°C). This increases the kinetic energy of the system, which can help overcome the energy barrier of the crystal lattice. Caution: Do not overheat, as tetracyclines can be susceptible to degradation at elevated temperatures.

  • Sonication: Use a bath sonicator. The high-frequency sound waves create micro-cavitations that can physically break apart the powder and enhance dissolution.

If the compound remains insoluble after these steps, you will need to consider a different solvent system, as outlined in the flowchart below and detailed in Section 3.

G start Start: Demethyltetracycline Powder add_solvent Add chosen organic solvent (e.g., DMSO, DMF, Methanol) start->add_solvent agitate Vortex / Agitate Vigorously add_solvent->agitate observe1 Observe for Dissolution agitate->observe1 gentle_heat Apply Gentle Heat (30-40°C) &/or Sonicate observe1->gentle_heat No success Solution Achieved Proceed with Experiment observe1->success Yes observe2 Observe for Dissolution gentle_heat->observe2 observe2->success Yes failure Insoluble: Re-evaluate Solvent System observe2->failure No cosolvent Go to Protocol 1: Co-Solvent System failure->cosolvent ph_adjust Go to Protocol 2: pH-Modified System failure->ph_adjust

Caption: Initial Troubleshooting Workflow for Dissolving Demethyltetracycline.

Q2: My compound dissolved in DMSO, but when I diluted it into my aqueous buffer for a cell-based assay, it crashed out (precipitated). What happened?

A2: This is a classic case of solvent-shifting precipitation. Demethyltetracycline was soluble in the 100% organic stock solution but became insoluble when the polarity of the solvent system was drastically increased by adding the aqueous buffer.

  • Causality: The drug's solubility in the final mixed system was exceeded. The hydrophobic parts of the molecule are "forced" out of the highly polar aqueous environment, causing them to aggregate and precipitate.

  • Solution:

    • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

    • Stepwise Dilution: Add the DMSO stock to the aqueous buffer very slowly, dropwise, while vortexing the buffer. This avoids creating localized areas of high concentration.

    • Check Final Solvent Concentration: Ensure the final percentage of DMSO in your assay is low (typically <1%, often <0.1% is required to avoid solvent toxicity to cells) and that your final drug concentration is below its aqueous solubility limit at that specific pH and temperature.

Q3: I'm trying to dissolve the free base form, not the HCl salt. Is there a difference?

A3: Yes, a significant one. The hydrochloride salt is prepared by taking advantage of the basic dimethylamino group, which protonates to form a salt.[1][3] This salt form is generally more polar and thus has higher aqueous solubility than the free base.[8] Conversely, the free base may be more soluble in less polar organic solvents where the charged salt is not favored. If you are using the free base, strategies involving pH adjustment (Protocol 2) become even more critical.

Section 3: Advanced Protocols for Solubility Enhancement

When single solvents fail, a systematic approach using modified solvent systems is required.

Protocol 1: Co-Solvent Systems

Co-solvency is a powerful technique that involves using a mixture of solvents to achieve a polarity that is "just right" for a challenging solute.[9][10] By blending a primary solvent (in which the drug has some solubility) with a miscible co-solvent, you can fine-tune the dielectric constant of the medium to better accommodate both the polar and nonpolar regions of the demethyltetracycline molecule.[]

Step-by-Step Methodology for Co-Solvent Screening:

  • Select Primary Solvent: Choose a primary solvent where demethyltetracycline shows at least partial solubility. Good candidates include DMSO, DMF, or methanol.[1]

  • Select Co-solvents: Choose a panel of miscible co-solvents with varying polarities. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][12]

  • Prepare Test Blends: In small vials, prepare a series of solvent blends in different ratios (e.g., 90:10, 75:25, 50:50 of primary solvent to co-solvent).

  • Determine Solubility: Add a pre-weighed amount of demethyltetracycline to a fixed volume of each solvent blend.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observe and Quantify: Visually inspect for undissolved material. For quantitative results, centrifuge the samples, and analyze the supernatant concentration using a suitable method like UV-Vis spectrophotometry or HPLC.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase define_conc Define Target Concentration select_primary Select Primary Solvent (e.g., DMSO) define_conc->select_primary select_co Select Candidate Co-solvents (e.g., Ethanol, PEG 400) select_primary->select_co prepare_blends Prepare Solvent Blends (9:1, 3:1, 1:1 ratios) select_co->prepare_blends add_drug Add Demethyltetracycline to each blend prepare_blends->add_drug equilibrate Equilibrate with Agitation (e.g., 24h at 25°C) add_drug->equilibrate observe Visual Observation & Centrifugation equilibrate->observe quantify Quantify Supernatant (UV-Vis or HPLC) observe->quantify select_optimal Select Optimal System for Application quantify->select_optimal

Caption: Experimental Workflow for Co-Solvent System Screening.

Protocol 2: pH-Modified Solvent Systems

This is the most effective method for compounds with ionizable groups. By adding a small amount of an acid or base to the organic solvent, you can shift the equilibrium to favor the charged (ionic) form of the molecule, which is often dramatically more soluble than the neutral form.[9][][13]

  • The Principle: Demethyltetracycline has a basic dimethylamino group (pKa ~9.7). In an acidic environment, this group becomes protonated (N(CH₃)₂H⁺), forming a cation. This positively charged species is significantly more soluble in polar organic solvents like methanol or ethanol than the neutral free base. Conversely, in a basic environment, the phenolic diketone and tricarbonyl systems can be deprotonated, forming an anion, which can also increase solubility.[14]

Step-by-Step Methodology for pH Modification:

  • Choose a Base Solvent: Select a polar protic solvent like methanol or ethanol.

  • Prepare Acidic Modifier: Create a dilute stock of an acid in the same solvent. For example, a 1 M solution of HCl in methanol.

  • Titrate and Dissolve:

    • Suspend the demethyltetracycline (free base or HCl salt) in the chosen solvent.

    • While stirring, add the acidic modifier dropwise.

    • Often, you will see the powder rapidly dissolve as the pH of the microenvironment around the particles drops and the molecule becomes protonated.

  • Validate: Once dissolved, ensure the final pH is compatible with your downstream application. If necessary, you can buffer the final solution, but be cautious of potential precipitation if the pH is raised significantly.

Self-Validation: The proof of this protocol is direct visual confirmation. A suspension that refuses to dissolve with mechanical agitation alone will often clarify completely after the addition of a few microliters of an acidic modifier. This confirms that the solubility is indeed pH-dependent.

Section 4: Data Summary & Reference Tables

The following table summarizes known solubility data for Demeclocycline Hydrochloride to guide your initial solvent selection.

Table 1: Solubility of Demeclocycline Hydrochloride in Various Solvents

SolventSolubility (g/L or mg/mL)SourceNotes
High Solubility
Methanol67.37 g/L[15]Excellent choice, can be pH-modified.
DMF (Dimethylformamide)40.14 g/L[15]High boiling point, may be difficult to remove.
1.4 mg/mL[16]
DMSO (Dimethyl Sulfoxide)Soluble[1][17]Common for stock solutions, but check final concentration.
1 mg/mL[16]
Moderate Solubility
Ethanol10.34 g/L[15]Good, less toxic alternative to methanol.
Water4.71 g/L[15]Highly pH-dependent. Solubility can range from sparingly to ~20 mg/mL.[2][3][17]
n-Propanol3.52 g/L[15]
Low to Very Low Solubility
Isopropanol1.19 g/L[15]
Acetone0.32 g/L[15]The non-hydrochloride (base) form is more soluble in acetone.[8]
Ethyl Acetate0.21 g/L[15]
Toluene0.15 g/L[15]Not a recommended solvent.

References

  • Demeclocycline hydrochloride. TOKU-E. [URL: https://www.toku-e.com/product/demeclocycline-hydrochloride]
  • Polymers Enhance Chlortetracycline Hydrochloride Solubility. MDPI. [URL: https://www.mdpi.com/1999-4923/16/10/1572]
  • Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7760183/]
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [URL: https://www.researchgate.net/figure/Poorly-soluble-drugs-co-solvent-derivatives-and-degree-of-solubility-enhancement_tbl3_349479361]
  • (PDF) Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. ResearchGate. [URL: https://www.researchgate.net/publication/346452248_Tetracycline_Water_Soluble_Formulations_with_Enhanced_Antimicrobial_Activity]
  • Demeclocycline. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Demeclocycline]
  • 6-Demethyltetracycline. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54682469]
  • Demeclocycline hydrochloride CAS# 64-73-3. Scent.vn. [URL: https://scent.vn/product/demeclocycline-hydrochloride-cas-64-73-3]
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [URL: https://www.mdpi.com/1420-3049/21/10/1389]
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. [URL: https://link.springer.com/article/10.1186/s43094-022-00465-9]
  • Cosolvent. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cosolvent]
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503831/]
  • 7-CHLORO-6-DEMETHYLTETRACYCLINE HYDROCHLORIDE. ChemBK. [URL: https://www.chembk.com/en/chem/7-Chloro-6-demethyltetracycline%20hydrochloride]
  • Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33256054/]
  • TECHNICAL INFORMATION. MP Biomedicals. [URL: https://www.mpbio.com/us/demeclocycline-hydrochloride]
  • Demeclocycline hydrochloride | 64-73-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9258286.htm]
  • Fluorocyclines. 1. 7-Fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: A Potent, Broad Spectrum Antibacterial Agent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm200820s]
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences. [URL: https://www.bocsci.
  • SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org. [URL: https://www.ijrar.org/papers/IJRAR21D1181.pdf]
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [URL: https://ajptonline.com/index.php/ajpt/article/view/1000]
  • Demeclocycline (hydrochloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/14601/demeclocycline-(hydrochloride)]
  • Solubility enhancement techniques: A comprehensive review. WJPPS. [URL: https://www.wjpps.com/wjpps_controller/abstract_ivew/3238]
  • Demethyltetracycline (>90%). LGC Standards. [URL: https://www.lgcstandards.com/US/en/Demethyltetracycline/p/TRC-D230735]
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900062/]
  • Technical Support Center: Enhancing Demeclocycline Solubility for In Vivo Research. Benchchem. [URL: https://www.benchchem.com/uploads/technical-center-file/202403/1711612730_Enhancing_Demeclocycline_Solubility_for_In_Vivo_Research.pdf]
  • Improving the Extraction of Tetracycline from Aqueous Solution by the Use of Acetone as an Adjuvant in ATPS Containing Poly(ethylene glycol) and Organic Salts and the Study of Its Phase Behavior. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.3c00481]
  • Tetracycline. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tetracycline]
  • US10543298B2 - Salts of tetracyclines. Google Patents. [URL: https://patents.google.
  • Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/je800962e]
  • Solubility Measurement and Thermodynamic Model Correlation of Sancycline in 12 Pure Solvents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.9b00650]

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Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of Demethyltetracycline and Minocycline: A Technical Guide

As drug development pivots toward repurposing known pharmacophores for novel therapeutic applications, understanding the precise in vitro behavior of tetracycline derivatives is critical. When designing screening cascade...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward repurposing known pharmacophores for novel therapeutic applications, understanding the precise in vitro behavior of tetracycline derivatives is critical. When designing screening cascades, the choice between first-generation derivatives like demeclocycline (demethylchlortetracycline) and second-generation compounds like minocycline extends far beyond basic antimicrobial susceptibility.

This guide provides an objective, data-driven comparison of these two compounds, detailing their structural causality, comparative efficacy across ribosomal and non-ribosomal targets, and the self-validating experimental protocols required to evaluate them.

Structural Causality and Mechanism of Action

The baseline for bacterial 30S ribosomal inhibition is the 6-deoxy-6-demethyltetracycline pharmacophore[1]. Demeclocycline, a first-generation derivative, relies primarily on this core structure. Minocycline, a second-generation derivative, features a critical modification: the addition of a dimethylamino group at the C7 position[2].

This single structural change drastically increases minocycline's lipophilicity. In vitro, this translates to superior membrane permeability, a 20-fold higher binding affinity for the bacterial ribosome, and a 2-to-7-fold increase in translation suppression efficiency compared to standard first-generation tetracyclines[2]. Furthermore, this lipophilicity allows minocycline to interact with host cellular enzymes, expanding its efficacy into neuroprotection and immunomodulation.

MOA Tets Tetracycline Derivatives (Demeclocycline & Minocycline) Ribosome 30S Ribosomal Subunit (Antimicrobial Target) Tets->Ribosome High Affinity (Mino > Deme) PARP1 PARP-1 Enzyme (Neuroprotective Target) Tets->PARP1 Direct Inhibition (Mino >> Deme) MMP Matrix Metalloproteinases (Anti-inflammatory Target) Tets->MMP Chelation/Inhibition (Mino > Deme) Rib Inhibition of Protein Synthesis Ribosome->Rib Parp Prevention of NAD+ Depletion & Cell Death PARP1->Parp Mmp Reduced ECM Degradation MMP->Mmp

Caption: Divergent ribosomal and non-ribosomal targeting pathways of tetracycline derivatives.

Antimicrobial Efficacy: Ribosomal Targeting

Minocycline consistently demonstrates lower Minimum Inhibitory Concentrations (MICs) across a broader spectrum of pathogens than demeclocycline. Notably, minocycline acts synergistically with Amphotericin B against Candida albicans at concentrations ≤10 μg/mL, whereas demeclocycline exhibits no potentiating effect[3]. Against Helicobacter pylori, minocycline maintains potent bactericidal activity (MIC₅₀ ~0.5 μg/mL) even in clarithromycin-resistant strains[2].

Table 1: Comparative In Vitro Antimicrobial Potency
Target Organism / SystemDemeclocycline EfficacyMinocycline EfficacyMechanistic Note
Enterobacteriaceae Moderate (Higher MIC breakpoints)High (Lower MIC breakpoints)Enhanced outer membrane penetration[4].
Helicobacter pylori ModerateHigh (MIC₅₀ ~0.5 μg/mL)Overcomes standard efflux mechanisms[2].
Candida albicans (with AmB)No synergistic effectHigh Synergy (>2-log CFU drop)Minocycline potentiates fungal membrane disruption[3].
Protocol 1: Self-Validating Broth Microdilution Assay (MIC Determination)

To accurately compare the antimicrobial potency of these derivatives, researchers must utilize a tightly controlled broth microdilution assay following CLSI guidelines.

Methodology & Causality:

  • Media Preparation: Use strictly Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Tetracyclines are potent chelators. Uncalibrated levels of divalent cations (Ca²⁺, Mg²⁺) in the broth will bind the drug, reducing the bioavailable concentration and artificially inflating the MIC.

  • Drug Dilution: Prepare serial two-fold dilutions of demeclocycline and minocycline (ranging from 0.06 to 64 μg/mL) in a 96-well microplate.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate plates at 37°C for 18–24 hours under static conditions.

  • Self-Validation Check: The assay is only valid if the MIC of the internal quality control strain (e.g., E. coli ATCC 25922) falls strictly within the CLSI-established acceptable range (0.5 – 2.0 μg/mL for minocycline). If the QC strain fails, the entire plate's data must be discarded to ensure trustworthiness.

Workflow Prep 1. Inoculum Prep (0.5 MacFarland) Dilution 2. Serial Dilution (Drug in CAMHB) Prep->Dilution Inoculation 3. Microplate Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Analysis 5. MIC Determination (Visual/Absorbance) Incubation->Analysis

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Pleiotropic Efficacy: Host Enzyme Modulation

The most significant divergence between these two compounds lies in their non-antibiotic, pleiotropic effects. Minocycline is a potent neuroprotective and immunomodulatory agent, largely due to its direct inhibition of host enzymes.

  • PARP-1 Inhibition: Minocycline directly and competitively inhibits Poly(ADP-ribose) polymerase-1 (PARP-1) at nanomolar concentrations ( Ki​=13.8±1.5 nM)[5]. In comparative in vitro assays, the rank order of neuroprotective potency is strictly: minocycline > doxycycline > demeclocycline > chlortetracycline[5].

  • MMP Inhibition: Both compounds inhibit Matrix Metalloproteinases (MMPs) via zinc chelation, but minocycline demonstrates highly potent, isoform-specific inhibition against MMP-9, making it superior for anti-inflammatory assays[6].

  • Dendritic Cell Generation: At 5 μM concentrations, minocycline significantly enhances the generation of dendritic cells (DCs) with regulatory properties from bone marrow cells, demonstrating a 61% increase in yield, vastly outperforming demeclocycline[7].

Table 2: Comparative Non-Antibiotic Potency
Target / AssayDemeclocyclineMinocyclineClinical Implication
PARP-1 Inhibition ( Ki​ ) Low potency (Micromolar)High potency ( 13.8±1.5 nM)Neuroprotection against DNA damage[5].
MMP-9 Inhibition (IC₅₀) Moderate potencyHigh potencyPrevention of extracellular matrix degradation[6].
Regulatory DC Generation Weak enhancerStrong enhancer (+61% yield)Immunomodulation in autoimmune disorders[7].
Protocol 2: Cell-Free PARP-1 Enzymatic Assay

To evaluate the neuroprotective mechanism of tetracyclines, researchers must isolate direct enzymatic inhibition from cellular uptake variables.

Methodology & Causality:

  • System Selection: Utilize a cell-free recombinant PARP-1 assay system. Causality: Using a cell-free system definitively proves direct competitive enzyme inhibition rather than indirect downregulation of PARP-1 protein expression or transport discrepancies between the hydrophilic demeclocycline and lipophilic minocycline.

  • Reaction Setup: Incubate recombinant PARP-1 enzyme with varying concentrations of minocycline (e.g., 10 nM to 10 μM) or demeclocycline in assay buffer containing NAD⁺ and activated DNA.

  • Detection: Measure the depletion of NAD⁺ or the formation of poly(ADP-ribose) polymers using a colorimetric or fluorometric readout.

  • Self-Validation Check: Incorporate an established PARP inhibitor (e.g., DPQ or PJ34) as a positive control[5]. The assay is self-validating when the positive control completely abolishes NAD⁺ consumption, confirming the recombinant PARP-1 was active and the detection reagents are properly calibrated.

Conclusion

For in vitro applications requiring basic bacteriostasis against susceptible Gram-positive organisms, the demethyltetracycline core of demeclocycline remains functional. However, for advanced drug development assays targeting multi-drug resistant pathogens, synergistic antifungal combinations, or host-enzyme modulation (PARP-1 and MMP inhibition), minocycline is objectively superior. Its enhanced lipophilicity and nanomolar target affinities make it the definitive choice for neuroprotective and immunomodulatory screening cascades.

Sources

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